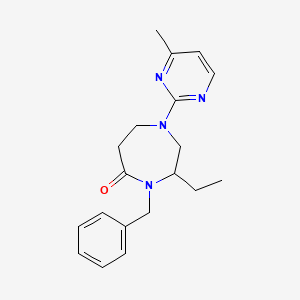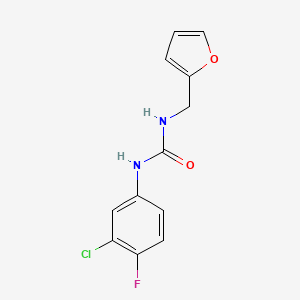![molecular formula C20H18ClN5O B5421262 7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5421262.png)
7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a 3-chlorophenyl and a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 3-chlorophenyl and cyclohexyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling.
相似化合物的比较
Similar Compounds
- 7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-d]pyrimidin-6(7H)-one
- 7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-6(7H)-one
Uniqueness
Compared to similar compounds, 7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its unique triazolo[1,5-a]pyrimidine core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
11-(3-chlorophenyl)-4-cyclohexyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c21-14-7-4-8-15(11-14)25-10-9-17-16(19(25)27)12-22-20-23-18(24-26(17)20)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOQZQYGWUQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE](/img/structure/B5421179.png)

![3-[(2-chloro-4-{(E)-[3-(1-methoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5421198.png)
![(4-chloro-1H-pyrazol-5-yl)-[2-(3,4-dichlorophenyl)morpholin-4-yl]methanone](/img/structure/B5421207.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5421215.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B5421230.png)
![1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B5421235.png)
![1-methyl-2-(methylthio)-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5421243.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5421245.png)
![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5421247.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5421255.png)
![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5421270.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421276.png)

